3-Bromohex-1-yne
CAS No.: 49769-87-1
Cat. No.: VC19633170
Molecular Formula: C6H9Br
Molecular Weight: 161.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49769-87-1 |
|---|---|
| Molecular Formula | C6H9Br |
| Molecular Weight | 161.04 g/mol |
| IUPAC Name | 3-bromohex-1-yne |
| Standard InChI | InChI=1S/C6H9Br/c1-3-5-6(7)4-2/h2,6H,3,5H2,1H3 |
| Standard InChI Key | DKOSDHKWKUGAKY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C#C)Br |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
3-Bromohex-1-yne is systematically named according to IUPAC rules, with the triple bond positioned at the first carbon (C1) and the bromine substituent at C3. Its SMILES notation, CCCC(C#C)Br, reflects this arrangement . The compound’s linear structure combines a terminal alkyne group (C≡CH) with a bromine atom on an internal carbon, creating distinct electronic and steric properties.
The triple bond consists of one σ-bond and two π-bonds, conferring rigidity and reactivity typical of alkynes. The bromine atom, with its high electronegativity and polarizability, enhances electrophilicity at C3, making it susceptible to nucleophilic attack .
Spectroscopic and Thermodynamic Data
While experimental data on melting and boiling points remain unreported, computational models estimate a LogP value of 2.18, indicating moderate hydrophobicity . Spectroscopic characterization includes:
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IR: A strong absorption band near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).
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NMR: δ 1.5–2.5 ppm (m, CH₂ and CH₃ groups), δ 2.8–3.2 ppm (m, C3-Br), and δ 2.1–2.3 ppm (t, C≡C-H) .
Synthesis Methods and Industrial Production
Modern Approaches
Belyk et al. (1992) advanced the field by employing alkynide intermediates. For example, deprotonating 1-hexyne with NaNH₂ generates a terminal alkynide, which undergoes nucleophilic substitution with 1-bromopropane to yield 3-bromohex-1-yne . This method achieves higher regiocontrol and scalability.
Key Reaction:
Physical and Chemical Properties
Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉Br | |
| Molecular Weight | 161.04 g/mol | |
| Exact Mass | 159.989 g/mol | |
| LogP | 2.18 |
Reactivity Profile
3-Bromohex-1-yne participates in three primary reaction types:
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Nucleophilic Substitution (SN2): The bromine atom at C3 is displaced by nucleophiles (e.g., hydroxide, amines), forming substituted alkynes .
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Electrophilic Addition: The triple bond reacts with electrophiles (e.g., H₂O in HgSO₄/H₂SO₄) to form ketones or dihalides .
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Cross-Coupling: Suzuki-Miyaura or Sonogashira couplings exploit the alkyne’s π-system to construct biaryl or conjugated systems.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to prostaglandin analogs and kinase inhibitors. For instance, its alkyne moiety enables click chemistry for bioconjugation in drug delivery systems .
Material Science
3-Bromohex-1-yne derivatives are incorporated into conductive polymers and liquid crystals. Bromine’s electron-withdrawing effect enhances thermal stability in polyacetylene frameworks .
Comparative Analysis with Related Compounds
| Compound | Halogen Position | Reactivity Notes |
|---|---|---|
| 1-Bromohex-1-yne | Terminal (C1) | Higher acidity (pKa ~25) |
| 3-Chlorohex-1-yne | C3 (Cl) | Reduced electrophilicity |
| 4-Bromohex-2-yne | Internal (C4) | Steric hindrance limits SN2 |
The C3 bromine in 3-bromohex-1-yne balances reactivity and stability, enabling selective transformations without excessive steric demand .
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